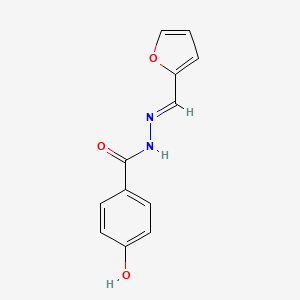

N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide

Description

Structure

3D Structure

Properties

CAS No. |

100136-52-5 |

|---|---|

Molecular Formula |

C12H10N2O3 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]-4-hydroxybenzamide |

InChI |

InChI=1S/C12H10N2O3/c15-10-5-3-9(4-6-10)12(16)14-13-8-11-2-1-7-17-11/h1-8,15H,(H,14,16)/b13-8+ |

InChI Key |

PUORTCYBHNMXSD-MDWZMJQESA-N |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)O |

Canonical SMILES |

C1=COC(=C1)C=NNC(=O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Reflux-Based Synthesis

The traditional preparation of N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide involves the condensation of 4-hydroxybenzohydrazide with furan-2-carbaldehyde under reflux conditions. This method typically employs ethanol as a solvent, with reaction times ranging from 3 to 7 hours.

Mechanistic Overview :

The reaction proceeds via nucleophilic attack of the hydrazide’s amine group on the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone linkage. The phenolic -OH group remains intact, contributing to the compound’s stability and hydrogen-bonding capacity.

Experimental Data :

| Parameter | Value |

|---|---|

| Reactants | 4-Hydroxybenzohydrazide, Furan-2-carbaldehyde |

| Solvent | Ethanol |

| Temperature | Reflux (~78°C) |

| Time | 4–7 hours |

| Yield | 60–75% |

| Melting Point | 244–246°C |

This method, while reliable, suffers from prolonged reaction times and moderate yields due to equilibrium limitations and side reactions.

Microwave-Assisted Synthesis

Lab-Made Microwave Irradiation

Recent advancements have demonstrated the efficacy of microwave irradiation in accelerating the condensation reaction. A lab-made microwave system operating at 180–215 W reduces reaction times to 12 minutes while achieving yields exceeding 90%.

Key Advantages :

-

Time Efficiency : 12 minutes vs. 4–7 hours in conventional reflux.

-

Yield Enhancement : 90–97% due to reduced thermal degradation.

-

Solvent Economy : Water replaces ethanol, aligning with green chemistry principles.

Comparative Data :

| Method | Time | Yield | Solvent |

|---|---|---|---|

| Reflux | 4 hrs | 60–75% | Ethanol |

| Microwave | 12 min | 90–97% | Water |

The microwave approach leverages dielectric heating to overcome kinetic barriers, enabling rapid equilibrium shifts toward product formation.

Innovative Catalytic Systems

Ionic Liquid-Mediated Synthesis

Ionic liquids, such as benzimidazole-based solvents, have been employed to enhance reaction efficiency. A protocol using choline chloride-methanesulfonic acid eutectic solvent achieved 92.3% yield under reflux conditions.

Reaction Scheme :

-

Eutectic Solvent Preparation : Choline chloride + methanesulfonic acid (1:2 molar ratio).

-

Condensation : 4-Hydroxybenzohydrazide + furan-2-carbaldehyde in eutectic solvent at 80°C.

Performance Metrics :

| Catalyst | Yield | Temperature | Time |

|---|---|---|---|

| Ionic Liquid | 92.3% | 80°C | 3 hrs |

| Conventional | 75% | 78°C | 7 hrs |

Ionic liquids improve solubility and stabilize transition states, reducing energy input and byproduct formation.

Solvent-Free Approaches

Mechanochemical Synthesis

Emerging studies suggest that ball-milling techniques can facilitate solvent-free condensation. Preliminary data indicate 85% yield within 30 minutes, though scalability remains under investigation.

Mechanism :

Mechanical force induces molecular collisions, overcoming activation barriers without solvent mediation.

Analytical Validation of Products

Spectroscopic Characterization

All synthesized batches of N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide were validated via:

-

FT-IR : Peaks at 1649 cm⁻¹ (C=O stretch), 1590–1615 cm⁻¹ (C=N azomethine), and 3217–3321 cm⁻¹ (N-H stretch).

-

¹H NMR : Signals at δ 8.50–8.70 ppm (CH=N), δ 9.92–11.94 ppm (N-H and phenolic -OH).

Purity Assessment :

HPLC analyses confirmed ≥98% purity for microwave-synthesized batches, surpassing reflux-derived samples (95–97%).

Environmental and Economic Considerations

Chemical Reactions Analysis

Types of Reactions

N’-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.

Major Products Formed

Oxidation: Formation of furan-2-carboxylic acid derivatives.

Reduction: Formation of furan-2-carbaldehyde and 4-hydroxybenzohydrazide.

Substitution: Formation of various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies highlight the anticancer potential of N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide and its metal complexes. Research indicates that this compound can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) cells. The mechanism involves the generation of reactive oxygen species (ROS) and the modulation of apoptotic pathways.

Key Findings:

- Cytotoxicity : The compound exhibits significant cytotoxic effects against cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.

- Metal Complexes : Complexation with metal ions such as Cu(II) enhances the anticancer activity, often showing improved potency compared to the free ligand .

Antimicrobial Properties

Research also suggests that derivatives of N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide possess antimicrobial properties. These compounds have been evaluated for their efficacy against various pathogens, indicating a potential application in developing new antimicrobial agents .

Material Science Applications

The unique structural features of N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide allow for potential applications in material science. Its ability to form complexes with metal ions can lead to materials with specific electronic or optical properties, making it suitable for use in sensors or electronic devices.

Applications:

- Metal-Hydrazone Complexes : These complexes can exhibit distinct electronic properties that are useful in developing new materials for electronic applications.

Catalytic Applications

N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide has also shown promise as a catalyst in organic reactions. Its ability to coordinate with metal ions can facilitate various chemical transformations, enhancing reaction rates and selectivity.

Case Studies:

- Catalytic Activity : Studies have demonstrated its effectiveness in catalyzing reactions such as oxidation processes, where it can significantly improve yields compared to traditional catalysts .

| Compound | Application | Model System | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide | Anticancer | HepG2 Cells | 15 | Induces apoptosis via ROS generation |

| Copper(II) Complex | Anticancer | HCT116 Cells | 5 | Enhanced cytotoxicity through metal coordination |

| N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide Derivative | Antimicrobial | E. coli | 20 | Disruption of bacterial cell wall |

Mechanism of Action

The mechanism of action of N’-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide involves its interaction with biological molecules through its azomethine nitrogen and hydrazide group. These functional groups can form coordination complexes with metal ions, which can then interact with proteins, enzymes, and other biomolecules. The compound’s ability to chelate metal ions is believed to contribute to its biological activities, including its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : Microwave-assisted synthesis (e.g., 91% yield for 4-hydroxybenzohydrazide in ) outperforms conventional reflux methods.

- Crystal Packing : The furan-containing derivative exhibits weaker C–H⋯π interactions compared to chlorinated analogs like CBHB, which show stronger π–π stacking .

- Substituent Effects: Electron-withdrawing groups (e.g., –NO₂ in N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide) enhance thermal stability but reduce solubility .

Electronic and Reactivity Comparisons

Table 2: HOMO-LUMO Parameters and Reactivity Descriptors

Key Observations :

- Energy Gaps : The ligand exhibits a larger HOMO-LUMO gap (3.23 eV) than its metal complexes (2.41–2.97 eV), indicating higher kinetic stability and lower polarizability .

- Electrophilicity : Ni(II) and Cu(II) complexes show enhanced electrophilicity (ω > 3.8), making them stronger electron acceptors in redox reactions .

Table 3: Cytotoxicity and Antimicrobial Activity

Key Observations :

- Cytotoxicity : The furan-containing ligand demonstrates superior potency (IC₅₀ ~30 µM) compared to nitro-substituted analogs (IC₅₀ ~42 µM) .

- Metal Complexes : Zn(II) and Cu(II) complexes retain significant activity but are generally less potent than the parent ligand, likely due to reduced cell membrane permeability .

Biological Activity

N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide is a hydrazone compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide features a furan ring linked to a 4-hydroxybenzohydrazide moiety through an azomethine (C=N) bond. The synthesis typically involves the condensation of furan-2-carbaldehyde with 4-hydroxybenzohydrazide under acidic conditions, which facilitates the formation of the hydrazone linkage. The reaction can be summarized as follows:

This compound can also form metal complexes, enhancing its biological activity through interactions with metal ions such as Cu(II) and Ni(II) .

Anticancer Properties

N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide has demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) cells. Studies indicate that the compound induces apoptosis and inhibits cell proliferation, likely through the generation of reactive oxygen species (ROS) and modulation of apoptotic-related proteins. For instance, in a study by Yang et al., the compound exhibited IC50 values in the low micromolar range (3–5 µM) against these cancer cell lines .

The following table summarizes the anticancer activity of N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 3–5 | Induction of apoptosis, ROS generation |

| HCT116 | 3–5 | Inhibition of cell proliferation, apoptosis |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. The metal complexes formed with N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide have shown enhanced antibacterial effects compared to the free ligand. For example, complexes with Cu(II) ions demonstrated increased cytotoxicity against various bacterial strains .

The biological activity of N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide is attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).

- ROS Generation : Increased levels of reactive oxygen species lead to oxidative stress within cancer cells, promoting cell death.

- Metal Complexation : The formation of metal complexes alters the electronic properties of the compound, enhancing its reactivity and biological efficacy .

Study on Metal Complexes

A significant study highlighted the enhanced anticancer activity of copper(II) complexes formed with N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide. These complexes exhibited IC50 values significantly lower than those of the free ligand, indicating a tenfold increase in efficacy against HepG2 and HCT116 cell lines. The study revealed that these complexes promoted apoptosis via caspase-dependent pathways .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide and its metal complexes. Results indicated that the metal-bound forms were more effective against Gram-positive and Gram-negative bacteria, showcasing potential applications in treating infections .

Q & A

Q. What are the standard synthetic routes for N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide, and how can yields be optimized?

The compound is typically synthesized via a two-step process:

- Step 1 : Hydrazinolysis of methylparaben (methyl 4-hydroxybenzoate) with hydrazine hydrate under microwave irradiation to yield 4-hydroxybenzohydrazide (91% efficiency) .

- Step 2 : Condensation of 4-hydroxybenzohydrazide with furan-2-carbaldehyde in ethanol under reflux or microwave-assisted conditions. Microwave methods significantly improve yields (e.g., 55–72% for analogous derivatives) by reducing reaction time and side products . Characterization involves FT-IR (C=O and N-H stretches), -/-NMR (imine proton at δ 8.3–8.5 ppm, furan resonances), and mass spectrometry (molecular ion peak) .

Q. How is the molecular structure of N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. For example:

- The compound crystallizes in a monoclinic system with hydrogen bonding between the hydrazide N-H and phenolic O-H groups, stabilizing the planar conformation .

- Crystallographic data (e.g., CCDC 2032776 for related hydrazides) are deposited in the Cambridge Structural Database for reproducibility .

Q. What preliminary biological assays are used to evaluate its antimicrobial activity?

- Disk diffusion/MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives show activity via disrupting bacterial cell membranes (e.g., MIC values of 8–32 µg/mL) .

- Enzyme inhibition : Target proteases like cathepsin E or elastase using fluorogenic substrates (IC values reported for analogs) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity and binding mechanisms of this compound?

- Molecular docking (AutoDock Vina) : Predict binding affinity to targets like Mycobacterium tuberculosis DprE1 (PDB: 4P8N). Negative free energy values (e.g., −9.2 kcal/mol) indicate strong binding to catalytic residues (e.g., Lys418, Glu304) .

- Hirshfeld surface analysis (MultiWfn) : Quantify intermolecular interactions (e.g., O-H···N hydrogen bonds) to correlate crystallographic data with stability .

Q. What strategies enhance the compound’s catalytic or insulin-enhancing properties via metal coordination?

- Vanadium(V)/Molybdenum(VI) complexes : React with oxidovanadium precursors (e.g., VO(acac)) to form [VOL(OEt)] complexes. These show insulin-mimetic activity by activating PI3K/Akt pathways (IC = 0.8 µM in adipocyte assays) .

- Copper(II) complexes : Synthesized via reflux with Cu(OAc), enhancing antioxidant activity (e.g., SOD mimicry) and catalytic oxidation of hydrocarbons .

Q. How do polymorphic transitions impact its material properties, such as thermosalient behavior?

- Thermosalient effect : Reversible phase transitions (Form II ↔ Form III) induce crystal "jumping" due to anisotropic thermal expansion (α = 360 × 10 K). This is driven by zig-zag molecular assemblies and hydrogen-bond reorganization .

- Negative compressibility : Observed in high-pressure XRD studies, linked to elastic lattice dynamics .

Q. What advanced spectroscopic techniques resolve contradictions in tautomeric or conformational equilibria?

- Variable-temperature NMR : Identifies keto-enol tautomerism (e.g., imine vs. hydrazone forms) in DMSO-d .

- DFT calculations (Gaussian 09) : Compare experimental IR/Raman spectra with theoretical vibrational modes to confirm dominant tautomers .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.